

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-AAVALLPAVLLALLAP-LEHD-CHO

Cat. No.: B12383857

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a potent, cell-permeable inhibitor of caspases, with primary targets being caspase-9, caspase-4, and caspase-5. This peptide conjugate is composed of two key functional domains:

- **Ac-AAVALLPAVLLALLAP:** A hydrophobic, cell-penetrating peptide (CPP) sequence that facilitates the transport of the molecule across the plasma membrane into the cytoplasm.
- **LEHD-CHO:** A tetrapeptide aldehyde that acts as a reversible inhibitor of caspases, particularly caspase-9, which is a key initiator caspase in the intrinsic pathway of apoptosis. The aldehyde group interacts with the active site cysteine of the caspase.

This construct allows for the efficient delivery of the caspase inhibitor into living cells, making it a valuable tool for studying the roles of specific caspases in apoptosis and other cellular processes.

Mechanism of Action

The **Ac-AAVALLPAVLLALLAP-LEHD-CHO** peptide enters the cell via its cell-penetrating peptide moiety. Once inside the cell, the LEHD-CHO portion specifically targets and inhibits the

activity of caspase-9. Caspase-9 is a critical initiator caspase in the intrinsic apoptotic pathway, which is activated in response to various cellular stresses, leading to the release of cytochrome c from the mitochondria. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis. By inhibiting caspase-9, **Ac-AAVALLPAVLLALLAP-LEHD-CHO** can effectively block this signaling cascade and prevent apoptosis. This peptide has also been shown to inhibit caspases-4 and -5, which are involved in inflammatory responses.

Data Presentation

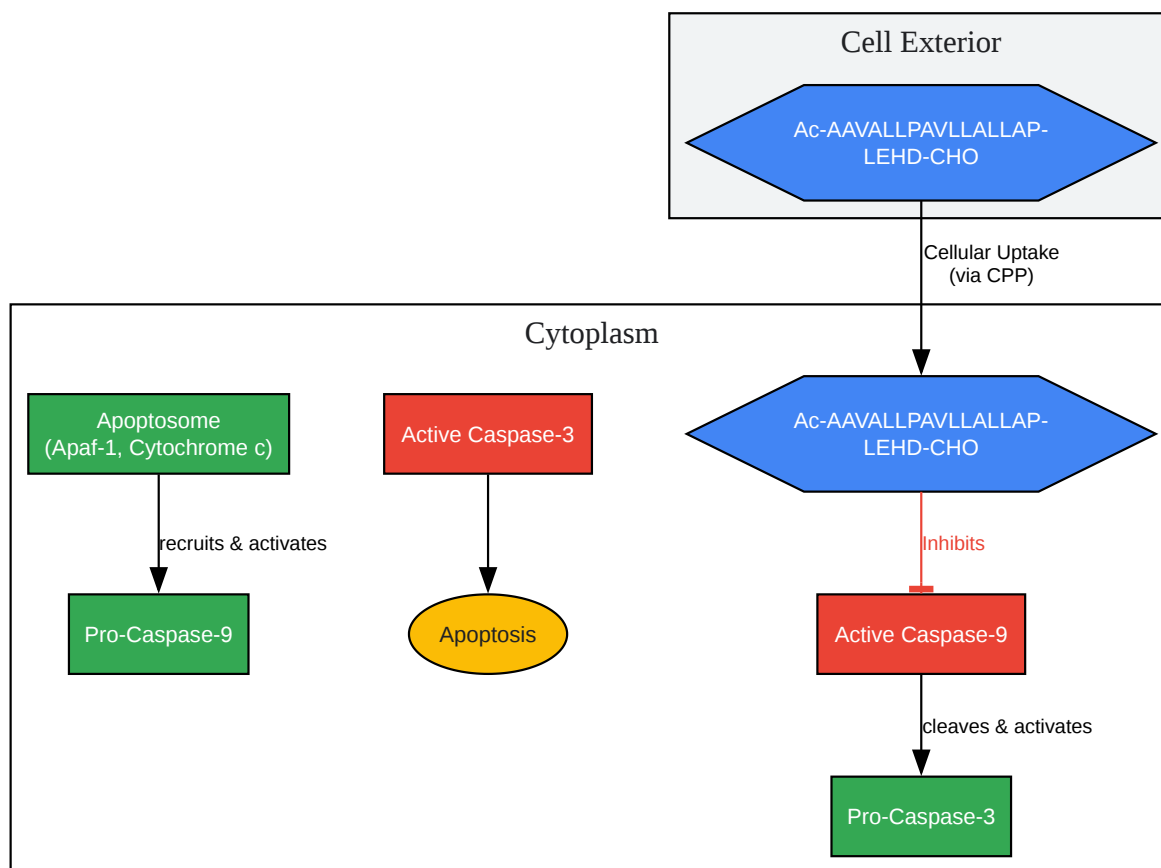
In Vitro Inhibitory Activity of Ac-LEHD-CHO

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the active component Ac-LEHD-CHO against a panel of caspases. This data is crucial for understanding its specificity and potency.

Caspase Target	IC ₅₀ (nM)
Caspase-1	15.0
Caspase-3	81.7
Caspase-4	21.3
Caspase-8	3.82
Caspase-9	49.2
Caspase-10	40.4
Caspase-14	134

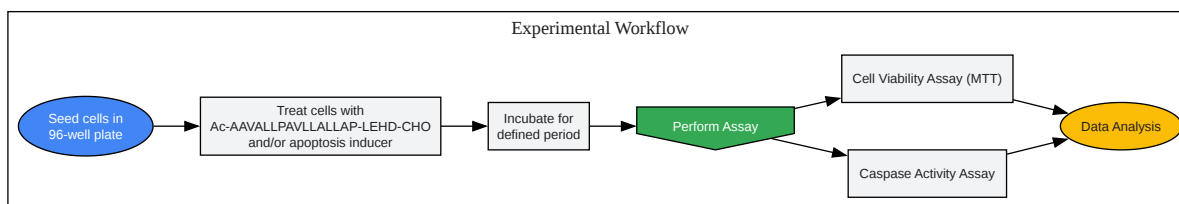
Data presented as IC₅₀ values. Data was generated by Reaction Biology using a (Z-LEHD)2-R110 tetrapeptide substrate for caspases 1, 4, 5, 8, 9, 10, 14 and a (Z-DEVD)2-R110 tetrapeptide substrate for caspases 3, 6 and 7.

Mandatory Visualizations



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Caption: Signaling pathway of **Ac-AAVALLPAVLLALLAP-LEHD-CHO** in the inhibition of the intrinsic apoptotic cascade.



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Caption: General experimental workflow for assessing the efficacy of **Ac-AAVALLPAVLLALLAP-LEHD-CHO**.

Experimental Protocols

Protocol 1: Assessment of Caspase-9 Inhibition in Cell Culture

This protocol describes how to determine the inhibitory effect of **Ac-AAVALLPAVLLALLAP-LEHD-CHO** on caspase-9 activity in a cell-based assay.

Materials:

- **Ac-AAVALLPAVLLALLAP-LEHD-CHO**
- Cell line of interest (e.g., Jurkat, HeLa)
- Complete cell culture medium
- Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
- Phosphate-Buffered Saline (PBS)
- Caspase-9 colorimetric or fluorometric assay kit
- 96-well microplate (black for fluorometric, clear for colorimetric)

- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
- Inhibitor Pre-treatment: Prepare a stock solution of **Ac-AAVALLPAVLLALLAP-LEHD-CHO** in sterile DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 μ M). A vehicle control (DMSO) should be included. Remove the old medium from the cells and add 100 μ L of the medium containing the inhibitor or vehicle. Incubate for 1-2 hours.
- Apoptosis Induction: Prepare the apoptosis-inducing agent at a 2X concentration in culture medium. Add 100 μ L of the 2X apoptosis inducer to the appropriate wells. For the negative control, add 100 μ L of culture medium.
- Incubation: Incubate the plate for a time period sufficient to induce apoptosis (typically 4-6 hours, but this should be optimized for your cell line and inducer).
- Cell Lysis: Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant. Lyse the cells according to the caspase assay kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.
- Caspase-9 Activity Measurement: Add the caspase-9 substrate (e.g., LEHD-pNA for colorimetric or LEHD-AFC for fluorometric) and reaction buffer to each well as per the kit protocol. Incubate at 37°C for 1-2 hours, protected from light.
- Data Acquisition: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC) using a microplate reader.
- Data Analysis: Subtract the background reading from all measurements. Determine the percentage of caspase-9 inhibition by comparing the signal from the inhibitor-treated, apoptosis-induced cells to the signal from the vehicle-treated, apoptosis-induced cells.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is to assess the protective effect of **Ac-AAVALLPAVLLALLAP-LEHD-CHO** on cell viability following an apoptotic stimulus.

Materials:

- **Ac-AAVALLPAVLLALLAP-LEHD-CHO**
- Cell line of interest
- Complete cell culture medium
- Apoptosis-inducing agent
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplate
- Microplate reader

Procedure:

- **Cell Seeding and Treatment:** Follow steps 1-4 from Protocol 1 to seed and treat the cells with the inhibitor and apoptosis inducer.
- **MTT Addition:** After the treatment incubation, add 20 µL of MTT solution to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium from the wells. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells (which are considered 100% viable).
- To cite this document: BenchChem. [Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383857#ac-aavallpavllallap-lehd-cho-experimental-protocol]

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